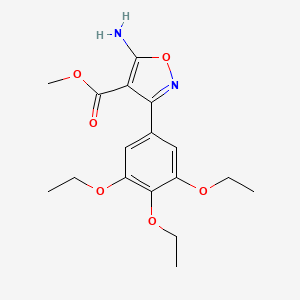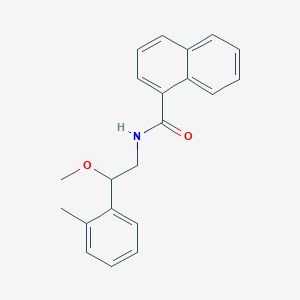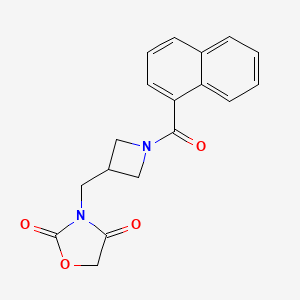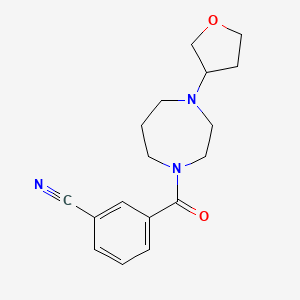![molecular formula C24H31N3O6S2 B2966024 methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-89-2](/img/structure/B2966024.png)
methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure with a sulfur atom. Attached to this core are various functional groups, including an acetyl group, a benzamido group, and a carboxylate group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the acetyl group could undergo nucleophilic acyl substitution, the benzamido group could participate in amide reactions, and the carboxylate group could react with bases or acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in its structure .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of compounds related to "methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" involves complex chemical reactions aimed at creating novel structures with potential biological activities. For instance, the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors showcases an advanced synthetic route to obtain compounds with specific properties, indicating a broad application spectrum in materials science (Yamanaka, Jikei, & Kakimoto, 2000). Similarly, the synthesis of novel polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines further exemplifies the diverse chemical strategies employed to create compounds with unique characteristics and potential applications (Faghihi & Mozaffari, 2008).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to "this compound". For example, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been explored, revealing that these compounds exhibit in vitro antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This indicates the relevance of the compound's structural class in the search for new antimicrobial solutions.
Potential Anti-inflammatory Applications
Research into the synthesis of compounds with structural similarities to "this compound" has also hinted at possible anti-inflammatory applications. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, as part of a research program targeting novel molecules as potential anti-inflammatory agents, underscores the ongoing interest in exploring the therapeutic potential of such compounds (Moloney, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-12-27(13-6-2)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-4)19-11-14-26(16(3)28)15-20(19)34-23/h7-10H,5-6,11-15H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTGJOOSGAWHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)



![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)



![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

![(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2965956.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)

![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)